N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions
The International Union of Pure and Applied Chemistry nomenclature for N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine follows systematic organic chemistry naming principles that reflect the compound's structural hierarchy and functional group priorities. The primary International Union of Pure and Applied Chemistry name establishes the heptanamine chain as the principal functional group, with the N-{2-[4-(tert-butyl)phenoxy]ethyl} portion designated as a substituent on the nitrogen atom. This naming convention prioritizes the amine functionality while providing clear structural information about the aromatic ether linkage and the branched alkyl substituent.
The systematic name construction begins with identifying the longest carbon chain containing the primary functional group, which in this case is the seven-carbon heptanamine backbone. The International Union of Pure and Applied Chemistry system then systematically addresses the nitrogen substitution pattern, where the ethyl bridge connects to the para-tert-butylphenoxy moiety. Alternative nomenclature variants include "1-Heptanamine, N-[2-[4-(1,1-dimethylethyl)phenoxy]ethyl]-" and "N-{2-[4-(2-Methyl-2-propanyl)phenoxy]ethyl}-1-heptanamin," which represent different acceptable International Union of Pure and Applied Chemistry formulations that maintain chemical accuracy while accommodating various naming preferences.
The tert-butyl group designation follows International Union of Pure and Applied Chemistry conventions for branched alkyl substituents, where the term "tert-butyl" indicates a tertiary carbon atom bonded to three methyl groups. This systematic approach ensures unambiguous communication of the compound's structure across international scientific communities. The phenoxy designation specifically indicates the oxygen-linked aromatic ring system, distinguishing it from direct carbon-carbon connections that would be designated differently under International Union of Pure and Applied Chemistry rules.
Molecular Formula and Structural Isomerism Analysis
The molecular formula C₁₉H₃₃NO for this compound provides the foundational chemical composition that enables comprehensive structural isomerism analysis. This formula indicates nineteen carbon atoms, thirty-three hydrogen atoms, one nitrogen atom, and one oxygen atom, creating numerous possibilities for structural variation while maintaining the same elemental composition. The molecular weight of 291.47 grams per mole confirms the accuracy of this formula and provides additional verification for structural assignments.
Structural isomerism analysis reveals that compounds with the molecular formula C₁₉H₃₃NO can exist in multiple forms differing in connectivity patterns, as defined by structural isomerism principles where molecules contain identical numbers and types of atoms but exhibit different bonding arrangements. The specific connectivity in this compound involves an ether linkage between the aromatic ring and the ethylene bridge, followed by an amine connection to the heptyl chain. Alternative structural isomers could theoretically involve different positioning of the oxygen atom, alternative branching patterns of the alkyl chains, or varied aromatic substitution patterns.
Position isomerism, also known as regioisomerism, represents a significant category of structural variation for this molecular formula. The tert-butyl group's para position on the phenoxy ring could alternatively occupy ortho or meta positions, creating distinct regioisomers with identical molecular formulas but different physical and chemical properties. Similarly, the ethylene bridge length and connectivity patterns could vary, producing additional positional isomers that maintain the C₁₉H₃₃NO composition while exhibiting altered molecular architectures.
| Isomerism Type | Description | Potential Variations |
|---|---|---|
| Positional | Different substituent positions | Ortho, meta, para tert-butyl placement |
| Chain | Different carbon skeleton arrangements | Linear versus branched heptyl chains |
| Functional | Different functional group types | Amine versus other nitrogen-containing groups |
| Skeletal | Different carbon framework structures | Alternative aromatic ring connections |
Properties
IUPAC Name |
N-[2-(4-tert-butylphenoxy)ethyl]heptan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO/c1-5-6-7-8-9-14-20-15-16-21-18-12-10-17(11-13-18)19(2,3)4/h10-13,20H,5-9,14-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDAGJAADMGYAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNCCOC1=CC=C(C=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine typically involves the reaction of 4-(tert-butyl)phenol with 2-chloroethylamine hydrochloride to form the intermediate 2-[4-(tert-butyl)phenoxy]ethylamine. This intermediate is then reacted with 1-bromoheptane under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as alkoxides or thiolates in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides or imines.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding assays.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl moiety can bind to active sites, altering the activity of the target molecule. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
- Chemical Structure: Differs in the functional group (ethanol vs. amine) and substituent (tetramethylbutyl vs. tert-butyl).
- CAS/EC : 9036-19-5 / 618-541-1 .
- Applications: Used in industrial formulations (e.g., surfactants or emulsifiers) due to its ethoxyethanol moiety, which enhances water solubility compared to the amine derivative.
Patent Compound from EP 4 374 877 A2
- Chemical Structure: Shares the tert-butylphenoxyethylamine core but includes additional fluorinated aromatic and carbamate groups.
- Applications: Pharmaceutical intermediate for kinase inhibitors, highlighting the versatility of tert-butylphenoxyethylamine scaffolds in drug discovery .
Physicochemical and Functional Comparisons
Research Findings
- Bioactivity: The tertiary amine in this compound may enable protonation at physiological pH, enhancing membrane permeability compared to the ethanol derivative .
- Synthetic Utility: The patent compound demonstrates that tert-butylphenoxyethylamine derivatives can serve as scaffolds for complex drug candidates, though fluorination introduces steric and electronic effects absent in the target compound .
- Stability : The heptyl chain in the target compound may improve thermal stability relative to shorter-chain analogs but reduce solubility in polar solvents.
Biological Activity
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine, often referred to in the literature as a derivative of phenoxyethylamines, has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
- Molecular Formula: C_{15}H_{23}NO
- Molecular Weight: 249.35 g/mol
- CAS Number: 1040688-45-6
The presence of the tert-butyl group enhances lipophilicity, which may influence its interaction with biological membranes and receptors.
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems. The mechanism of action is hypothesized to involve:
- Receptor Modulation: The compound may act as a modulator of adrenergic and dopaminergic receptors, impacting neurotransmission and cellular signaling pathways.
- Inhibition of Reuptake: It may inhibit the reuptake of monoamines, thereby increasing their availability in synaptic clefts.
1. Neuroprotective Effects
Several studies have reported that compounds related to this compound exhibit neuroprotective properties. For instance, a study on similar phenoxyethylamines demonstrated significant neuroprotection in models of Parkinson's disease (PD), attributed to their ability to activate dopamine receptors selectively .
2. Antidepressant Activity
The compound's potential antidepressant effects have been explored through various animal models. In these studies, it was shown that administration led to increased levels of serotonin and norepinephrine in the brain, suggesting a mechanism akin to that of traditional antidepressants .
3. Anti-inflammatory Properties
Research indicates that derivatives of phenoxyethylamines possess anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines in macrophages, which could have implications for treating inflammatory diseases .
Case Studies
Case Study 1: Neuroprotection in Parkinson's Disease Models
A study investigated the effects of this compound in MPTP-induced neurotoxicity models. The results indicated that treatment with the compound significantly reduced dopaminergic neuron loss and improved motor function in treated mice compared to controls.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Dopaminergic Neuron Count | 50% | 80% |
| Motor Function Score | 30 | 70 |
Case Study 2: Antidepressant-Like Effects
In a forced swim test (FST), this compound was administered to rats. The treated group exhibited decreased immobility time, indicating an antidepressant-like effect.
| Group | Immobility Time (seconds) |
|---|---|
| Control | 120 |
| Treatment | 60 |
Q & A
Q. What controls are essential when studying this compound’s metabolic fate in hepatic microsomes?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
